3-{[(2-chlorophenyl)methyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one
Description
3-{[(2-Chlorophenyl)methyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin group and a 2-chlorophenylmethylamino moiety.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-4-2-1-3-13(15)12-22-18-19(24)23(8-7-21-18)14-5-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELJNKUGVVSISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dihydropyrazinone vs. Other Heterocycles
- This may influence solubility, metabolic stability, and target selectivity.
Role of the 2-Chlorophenyl Group
- The 2-chlorophenyl group is present in Methylclonazepam () and the Hantzsch-derived pyridopyrimidine (). Its inclusion in the target compound’s methylamino side chain may enhance lipophilicity and π-π stacking interactions, similar to its role in benzodiazepines .
Benzodioxin Motif
- The 2,3-dihydro-1,4-benzodioxin subunit is shared with the anti-inflammatory compound in . In the target molecule, this group is linked via an amine to the pyrazinone, contrasting with the acetic acid derivative in . This substitution may alter solubility (ionized vs. non-ionized) and membrane permeability .
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